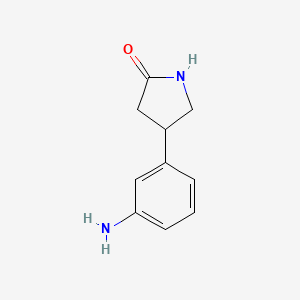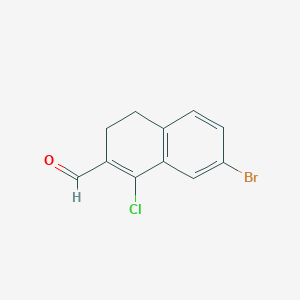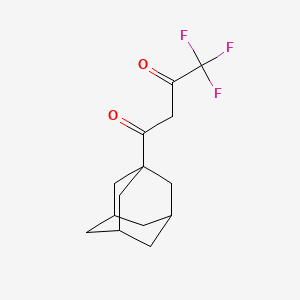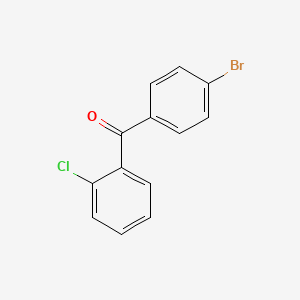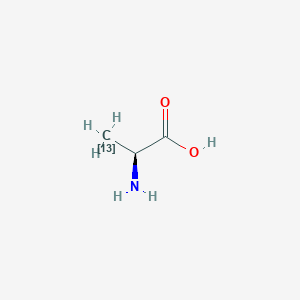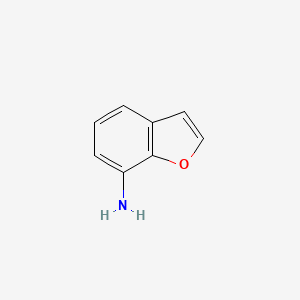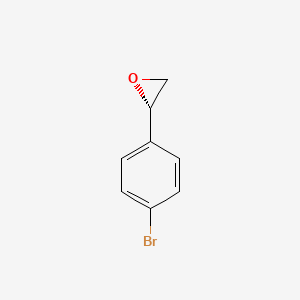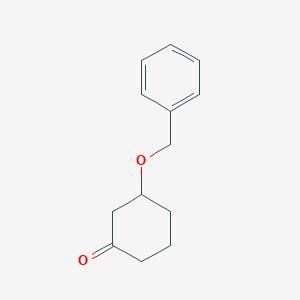
3-(Benzyloxy)cyclohexanone
Vue d'ensemble
Description
3-(Benzyloxy)cyclohexanone is a compound that belongs to the cyclohexanone family . It has the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol .
Synthesis Analysis
The synthetic route of 3-(Benzyloxy)cyclohexanone involves the use of cyclohexenone and benzyl alcohol . The literature also mentions the use of phenyl pyruvate and suitable enones for the synthesis of diaryl-substituted cyclohexenone acids .Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)cyclohexanone consists of a cyclohexanone ring with a benzyloxy group attached . The molecular formula is C13H16O2 .Chemical Reactions Analysis
The reactivity of CH bonds of cyclohexanone in reactions with tert-butylperoxy radical has been evaluated . The reaction of phenylpyruvate with 4-phenyl-3-buten-2-one generates 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid .Physical And Chemical Properties Analysis
3-(Benzyloxy)cyclohexanone is a white to off-white solid. It has a melting point of 60-62 °C and a boiling point of 282-284 °C. The density is 1.07g/cm3, and the molecular weight is 204.26500 .Applications De Recherche Scientifique
Cyclohexanone Production
Scientific Field
Application Summary
Cyclohexanone is a key industrial chemical used in the production of nylon. It is produced from cyclohexanol through a process known as dehydrogenation .
Methods of Application
The production of cyclohexanone involves the use of several catalysts and solvents, including ionic liquids. The process involves extracting cyclohexanone from a reaction mixture .
Results or Outcomes
The production of cyclohexanone is a well-established industrial process. The yield and efficiency of the process can vary depending on the specific catalysts and solvents used .
Stereospecific Synthesis of Cyclohexenone Acids
Scientific Field
Application Summary
Cyclohexenone acids can be synthesized from phenyl pyruvate and suitable enones through a process known as [3,3]-sigmatropic rearrangement .
Methods of Application
The reaction is carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions. This results in products with mainly anti configuration. However, when the reaction is carried out in alkaline water, a mixture of products with anti and syn conformations is obtained .
Results or Outcomes
The reaction yields products with up to 86% isolated yield when carried out in alkaline tert-butanol or toluene solutions. However, when the reaction is carried out in alkaline water, the overall isolated yield can be up to 98% .
Synthesis of 1,3-Diene Compounds
Application Summary
Cyclohexanone derivatives can be used in the synthesis of 1,3-diene compounds through a palladium-catalyzed oxidative cross-coupling reaction .
Methods of Application
The reaction involves the migratory insertion of palladium carbene as the key step. This is achieved by reacting vinyl boronic acids and cyclic α-diazocarbonyl compounds .
Results or Outcomes
The reaction enables an efficient synthesis of 1,3-diene compounds .
Production of Nylon
Application Summary
Cyclohexanone is used as a precursor to nylon. Specifically, it is used in the production of adipic acid and caprolactam, both of which are intermediates in the production of nylon 6,6 and nylon 6 respectively .
Methods of Application
The production of nylon involves several steps, including the production of cyclohexanone, its conversion to adipic acid or caprolactam, and the polymerization of these intermediates to form nylon .
Results or Outcomes
The production of nylon is a well-established industrial process. The yield and efficiency of the process can vary depending on the specific methods and catalysts used .
Safety And Hazards
Propriétés
IUPAC Name |
3-phenylmethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRKMFPYPATAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



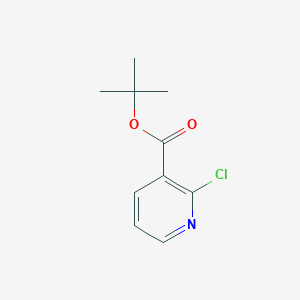
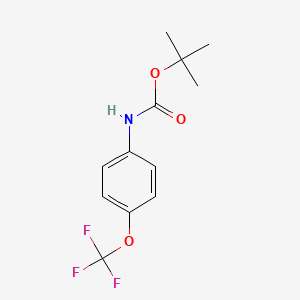
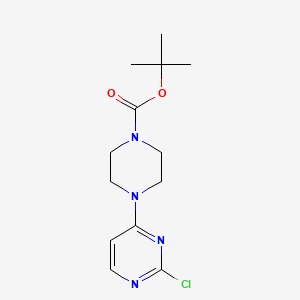
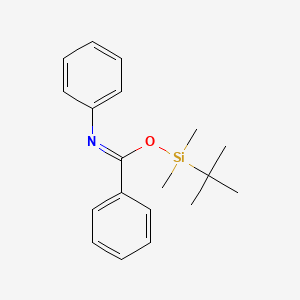
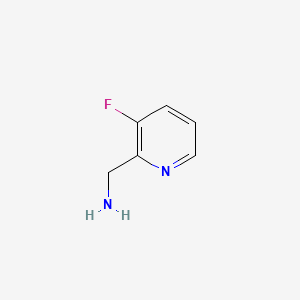
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
